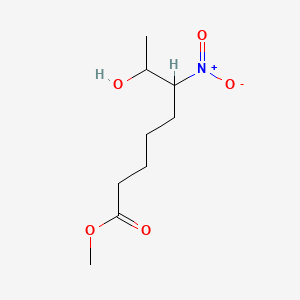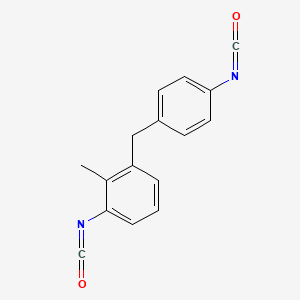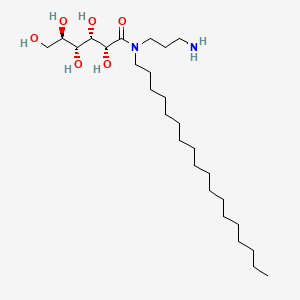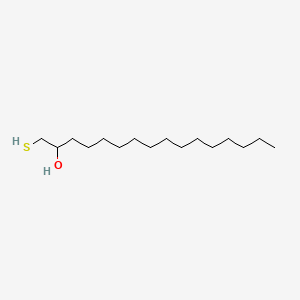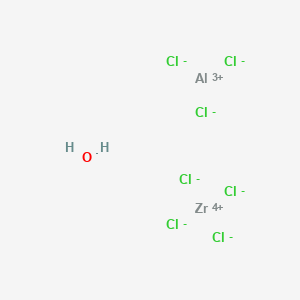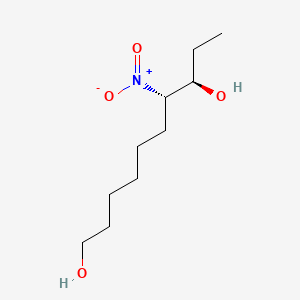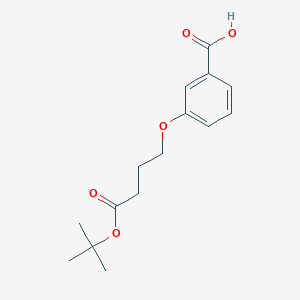
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid is a chemical compound with the molecular formula C15H22O5 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a tert-butoxy group and an oxobutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with tert-butyl alcohol and subsequent oxidation reactions. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in the presence of a catalyst such as manganese acetate (Mn(OAc)3·2H2O) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and manganese acetate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butoxy)benzoic acid: A simpler derivative with similar structural features.
(S)-4-(Tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid: An aspartic acid derivative with related functional groups.
Uniqueness
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid is unique due to its combination of tert-butoxy and oxobutoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C15H20O5 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutoxy]benzoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)8-5-9-19-12-7-4-6-11(10-12)14(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18) |
Clave InChI |
NMSLNMNMRHUGDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCOC1=CC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

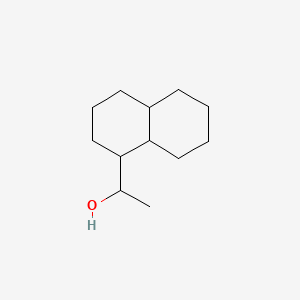
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
